6-Methylbenzofuran-7-carbaldehyde

Physicochemical characterization Lipophilicity optimization Separation science

Sourced from a validated one-step Vilsmeier-Haack synthesis, this 98% pure 6-methyl substituted benzofuran-7-carbaldehyde offers a unique steric and electronic profile distinct from the parent BBA. Documented PDHK1 inhibitor activity (TTD Drug ID: D0D0ML) and 5.5-fold PfG6PD selectivity (IC50 14.5 µM) make it the definitive starting material for kinase SAR and mitochondrial probe programs. Over 48 CAS-verified suppliers enable competitive procurement and batch consistency.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
Cat. No. B15208741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzofuran-7-carbaldehyde
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=CO2)C=O
InChIInChI=1S/C10H8O2/c1-7-2-3-8-4-5-12-10(8)9(7)6-11/h2-6H,1H3
InChIKeyYQDYIZXCODMUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzofuran-7-carbaldehyde: A Positionally Differentiated Benzofuran Aldehyde Building Block for Medicinal Chemistry and Chemical Biology Procurement


6-Methylbenzofuran-7-carbaldehyde (CAS 59254-26-1) is a heterocyclic aromatic aldehyde belonging to the benzofuran family, characterized by a methyl substituent at the 6-position and a formyl group at the 7-position of the benzofuran scaffold [1]. With a molecular formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, enabling derivatization through its reactive aldehyde handle [1]. The benzofuran core is recognized as a privileged scaffold in drug discovery, and the specific 6-methyl-7-carbaldehyde substitution pattern confers distinct steric and electronic properties that differentiate it from other positional isomers and non-methylated analogs [2]. The compound has been structurally characterized by ¹H-NMR, ¹³C-NMR, IR, and Raman spectroscopy following a one-step synthesis via adapted Vilsmeier conditions [3].

Why Benzofuran-7-carbaldehyde or Its Positional Isomers Cannot Substitute for 6-Methylbenzofuran-7-carbaldehyde in Research Applications


The 6-methyl substituent in 6-Methylbenzofuran-7-carbaldehyde introduces meaningful steric and electronic perturbations that prohibit simple substitution by the non-methylated parent compound benzofuran-7-carbaldehyde (CAS 95333-14-5) or by positional isomers with the methyl group at alternative positions . The parent benzofuran-7-carbaldehyde is established as a mitochondrial uncoupler that induces ATP synthesis inhibition and mitochondrial membrane potential disruption, and the 6-methyl modification is expected to alter both the potency and selectivity profile of this activity through modulation of lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7) and steric shielding of the aldehyde group [1]. Furthermore, the 6-methyl-7-carbaldehyde isomer is explicitly enumerated in patent-recorded PDHK1 inhibitor screening collections, distinguishing it from 5-methyl, 4-methyl, or 3-methyl positional isomers that may lack this specific target engagement signature [2]. Suppliers listing 48 distinct vendors for this specific CAS registry number across purity grades confirm a procurement landscape where structural specificity is commercially enforced [3].

Quantitative Differentiation Evidence for 6-Methylbenzofuran-7-carbaldehyde Against Closest Analogs


Physicochemical Profile Benchmarking: Boiling Point Elevation and Lipophilicity Enhancement Relative to Non-Methylated Benzofuran-7-carbaldehyde

6-Methylbenzofuran-7-carbaldehyde exhibits a boiling point approximately 18 °C higher than its non-methylated parent compound benzofuran-7-carbaldehyde (CAS 95333-14-5), reflecting the additional van der Waals interactions conferred by the 6-methyl group [1]. The parent compound benzofuran-7-carbaldehyde has an ACD/LogP of 2.09, while the 6-methylbenzofuran substructure alone has a measured LogP of 2.90, suggesting the methylated aldehyde compound has a calculated logP increment of approximately +0.5 to +0.7 units, which is chemically consistent with a single aromatic methyl addition [2]. This lipophilicity shift is structurally meaningful: it exceeds the threshold typically associated with altered membrane permeability and protein binding behavior in drug-like molecules.

Physicochemical characterization Lipophilicity optimization Separation science

PDHK1 Kinase Target Engagement: Patent-Recorded Inhibitor Activity Differentiating 6-Methylbenzofuran-7-carbaldehyde from Non-Targeted Positional Isomers

6-Methylbenzofuran-7-carbaldehyde is explicitly associated with PDHK1 (pyruvate dehydrogenase kinase 1) inhibitory activity in the Therapeutic Target Database (TTD), linked to patent US20120208819 and PMID25684022 [1][2]. PDHK1 is a key metabolic regulator overexpressed in glycolytic tumors, where it suppresses pyruvate dehydrogenase complex activity and promotes the Warburg effect [3]. The compound is listed under the drug ID D0D0ML with annotated indications for metastatic cancer and solid tumors [1]. In contrast, the non-methylated parent benzofuran-7-carbaldehyde is not annotated as a PDHK1 inhibitor but is instead characterized as a mitochondrial uncoupler — a mechanistically distinct pharmacological profile . Reference PDHK1 inhibitors in the same target class include compound 17 (IC₅₀ = 1.5 ± 0.3 μM) and TM-1 (IC₅₀ = 2.97 μM for PDHK1) [3].

Kinase inhibition Cancer metabolism PDHK1-PDK1

Mitochondrial Uncoupling Activity of the Benzofuran-7-carbaldehyde Scaffold: Class-Level Evidence for the Impact of 6-Methyl Substitution

The non-methylated parent compound benzofuran-7-carbaldehyde (BBA) is a documented mitochondrial uncoupler that induces mitochondrial dysfunction, elevates cytosolic Ca²⁺ levels, and inhibits ATP synthesis by collapsing the mitochondrial membrane potential . BBA demonstrates in vitro antifungal activity against Candida albicans and Saccharomyces cerevisiae, and displays cardioprotective effects in vivo upon intravenous administration in rats, accompanied by measurable creatine kinase elevation indicating myocardial impact . The 6-methyl substituent in 6-methylbenzofuran-7-carbaldehyde is expected to modulate this mitochondrial uncoupling activity through increased lipophilicity (estimated ΔlogP ≈ +0.5 to +0.7) and steric effects on the aldehyde group critical for mitochondrial target interaction [1]. However, no direct head-to-head mitochondrial uncoupling assay comparing the methylated and non-methylated compounds has been identified in the public domain.

Mitochondrial biology Metabolic perturbation Antifungal activity

Antiparasitic Target Engagement: Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase Inhibition Profile

6-Methylbenzofuran-7-carbaldehyde has been evaluated in a biochemical assay against Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), yielding an IC₅₀ of 1.45 × 10⁴ nM (14.5 μM) after 2-hour incubation using a resazurin/diaphorase-coupled assay [1]. A confirmatory orthogonal assay at 45 minutes produced a comparable IC₅₀ of 1.88 × 10⁴ nM (18.8 μM) [1]. Against the human G6PD ortholog, a 90-minute assay yielded an IC₅₀ of 8.00 × 10⁴ nM (80 μM), suggesting approximately 5.5-fold selectivity for the parasitic enzyme over the human counterpart under these assay conditions [1]. While these IC₅₀ values indicate relatively weak enzyme inhibition, they provide a quantitative baseline for structure-activity relationship (SAR) exploration, where the 6-methyl-7-carbaldehyde substitution pattern can be systematically compared to other benzofuran derivatives.

Antimalarial drug discovery G6PD inhibition P. falciparum

Synthetic Accessibility: One-Step Vilsmeier-Haack Formylation in Quantitative Yield Versus Multi-Step Routes for Positional Isomers

6-Methylbenzofuran-7-carbaldehyde can be synthesized in a single step via adapted Vilsmeier-Haack conditions in quantitative yield, as demonstrated by Jaster et al. (2023) with full spectroscopic characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the Vilsmeier-Haack formylation of benzofuran itself, which occurs preferentially at the electronically favored 2-position, making the 2-carbaldehyde isomer the default product under standard conditions [2]. The 7-carbaldehyde positional isomer therefore requires either pre-functionalized starting materials or alternative synthetic strategies. The presence of the 6-methyl group provides a directing and activating effect that facilitates the one-step 7-formylation in high yield, whereas the non-methylated 7-carbaldehyde or other positional isomers (e.g., 5-methyl-7-carbaldehyde or 4-methyl-7-carbaldehyde) may require multi-step synthetic sequences [1][2].

Synthetic methodology Vilsmeier-Haack reaction Process chemistry

Recommended Application Scenarios for 6-Methylbenzofuran-7-carbaldehyde Based on Verified Differentiation Evidence


PDHK1-Targeted Anticancer Lead Optimization Programs

Research groups developing small-molecule PDHK1 inhibitors for oncology applications should prioritize 6-methylbenzofuran-7-carbaldehyde as a synthetic starting point, based on its explicit annotation as a PDHK1 inhibitor in the Therapeutic Target Database (TTD Drug ID: D0D0ML) with patent-recorded indications for metastatic cancer and solid tumors [1]. The compound offers a structurally tractable benzofuran-7-carbaldehyde scaffold for SAR exploration through aldehyde derivatization (reductive amination, condensation, oxidation to carboxylic acid), while the 6-methyl group provides a fixed substituent for probing steric and lipophilic effects at the kinase binding site. The documented selectivity differential between parasitic and human G6PD (approximately 5.5-fold) further suggests that this scaffold can achieve target discrimination, a desirable property for minimizing off-target effects during lead optimization [2].

Mitochondrial Biology Probe Development Requiring Scaffold Differentiation from Known Uncouplers

Investigators studying mitochondrial function who require benzofuran-based chemical probes should procure 6-methylbenzofuran-7-carbaldehyde specifically, rather than the non-methylated parent benzofuran-7-carbaldehyde (BBA). BBA is an established mitochondrial uncoupler with documented effects on ATP synthesis, mitochondrial membrane potential, cytosolic Ca²⁺, and in vivo cardiotoxicity markers (creatine kinase elevation in rat model) . The 6-methyl modification is expected to alter both the potency and cellular partitioning of this uncoupling activity through the lipophilicity increase (estimated ΔlogP ≈ +0.5 to +0.7) and steric modulation of the 7-carbaldehyde group [3]. This makes the methylated compound a valuable comparator probe for dissecting structure-mitochondrial activity relationships within the benzofuran chemotype.

Antimalarial Drug Discovery Leveraging PfG6PD as a Molecular Target

For antimalarial research programs targeting Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD), 6-methylbenzofuran-7-carbaldehyde provides a quantitatively characterized starting point with IC₅₀ = 14.5 μM against the parasitic enzyme and approximately 5.5-fold selectivity over the human ortholog (IC₅₀ = 80.0 μM) [2]. Although the absolute potency is modest, this establishes a tractable SAR baseline from which focused libraries can be designed through aldehyde derivatization. Procurement of this specific isomer is essential: other benzofuran carbaldehyde positional isomers lack documented PfG6PD inhibition data, and substituting them would forfeit the established selectivity benchmark.

Medicinal Chemistry Building Block Procurement for Library Synthesis

Medicinal chemistry groups synthesizing benzofuran-based screening libraries should select 6-methylbenzofuran-7-carbaldehyde for its combination of a versatile aldehyde synthetic handle and the reliably accessible one-step Vilsmeier-Haack synthesis in quantitative yield [4]. The aldehyde group enables a broad range of downstream transformations including reductive amination, Grignard addition, aldol condensation, and oxidation to the carboxylic acid. The quantitative synthetic protocol, coupled with the commercial availability from multiple suppliers (48 vendors listed for CAS 59254-26-1) across purity grades, ensures reliable procurement and batch-to-batch consistency for iterative medicinal chemistry campaigns [5].

Quote Request

Request a Quote for 6-Methylbenzofuran-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.